

Spectroscopic Validation of 3-Isopropoxybenzaldehyde: A Comparative Analysis

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Compound of Interest

Compound Name: **3-Isopropoxybenzaldehyde**

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A detailed spectroscopic comparison of **3-Isopropoxybenzaldehyde** with analogous benzaldehyde derivatives, 3-methoxybenzaldehyde and 3-ethoxybenzaldehyde, provides a comprehensive validation of its chemical structure. This guide outlines the characteristic spectral data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering researchers and drug development professionals a robust framework for structural confirmation.

The structural integrity of a molecule is paramount in scientific research and drug development. Spectroscopic techniques are fundamental in elucidating and confirming molecular structures. This guide focuses on the validation of **3-Isopropoxybenzaldehyde** by comparing its spectroscopic signatures with those of its close structural analogs, 3-methoxybenzaldehyde and 3-ethoxybenzaldehyde. The subtle differences in their alkyl ether side chains lead to distinct and predictable variations in their respective spectra, allowing for unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Isopropoxybenzaldehyde** and its selected alternatives.

Infrared (IR) Spectroscopy

Compound	C=O Stretch (cm ⁻¹)	C-O-C Stretch (cm ⁻¹)	Ar-H Bending (cm ⁻¹)
3-Isopropoxybenzaldehyde	~1700	~1250, ~1050	~880, ~780
3-Methoxybenzaldehyde	~1703	~1255, ~1035	~880, ~780
3-Ethoxybenzaldehyde	~1702	~1250, ~1045	~875, ~780

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm)

Compound	Aldehyde (-CHO)	Aromatic (Ar-H)	Alkoxy Group Protons
3-Isopropoxybenzaldehyde	~9.9	~7.1-7.5	~4.6 (septet, 1H), ~1.3 (doublet, 6H)
3-Methoxybenzaldehyde	~9.97	~7.1-7.5	~3.86 (singlet, 3H)[1]
3-Ethoxybenzaldehyde	~9.9	~7.1-7.5	~4.1 (quartet, 2H), ~1.4 (triplet, 3H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm)

| Compound | C=O | Ar-C-O | Aromatic (Ar-C) | Alkoxy Group Carbons | |---|---|---|---| | 3-Isopropoxybenzaldehyde | ~192 | ~158 | ~113-138 | ~70 (CH), ~22 (CH₃) | | 3-Methoxybenzaldehyde | ~192.3 | ~160.2 | ~112.1, 121.6, 123.6, 130.1, 137.9 | ~55.6[1] | | 3-Ethoxybenzaldehyde | ~192 | ~159 | ~115-138 | ~64 (CH₂), ~15 (CH₃) |

Mass Spectrometry (Key Fragments m/z)

Compound	Molecular Ion [M] ⁺	[M-H] ⁺	[M-Alkyl] ⁺	[M-OR] ⁺
3- Isopropoxybenza ldehyde	164	163	121	105
3- Methoxybenzalde hyde	136	135	121	107[2]
3- Ethoxybenzaldehy de	150	149	121	105

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. The spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 10-20 mg of the sample was dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The ^1H and ^{13}C NMR spectra were recorded on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).

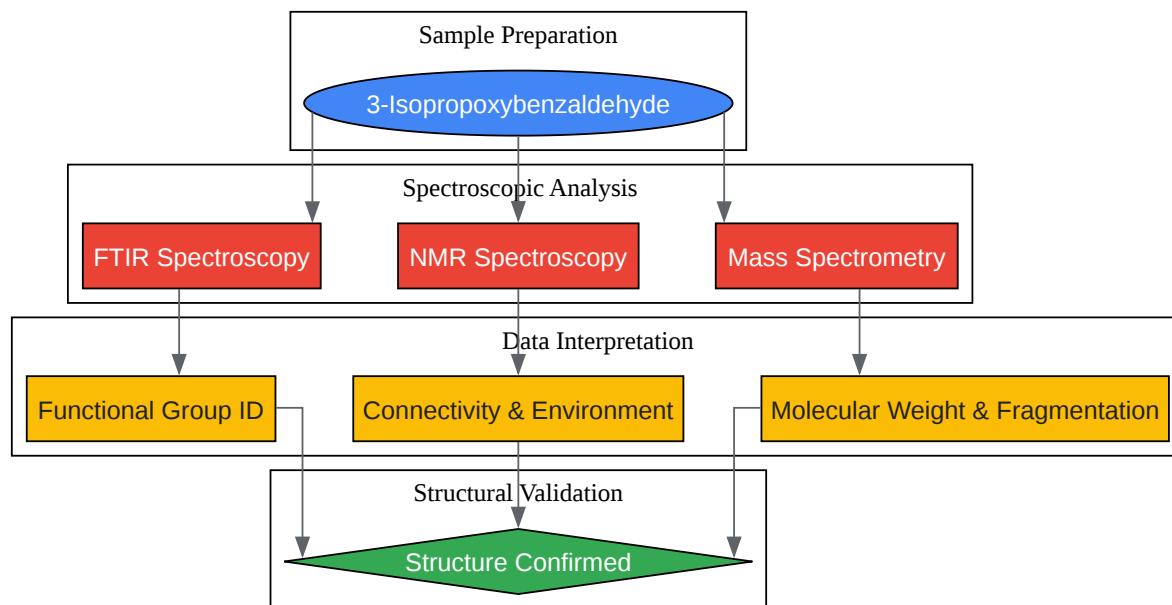
Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, where it was vaporized and

bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).

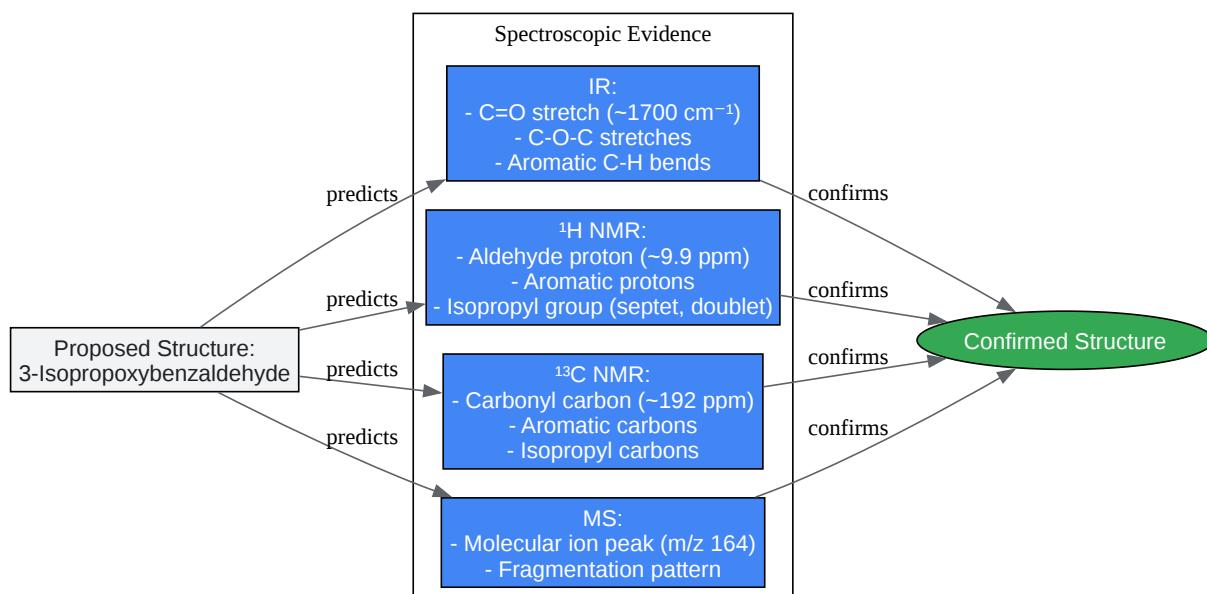
Visualization of Analytical Workflow and Structural Confirmation

The following diagrams illustrate the logical flow of the spectroscopic analysis and how the data from different techniques are integrated for structural validation.



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Workflow for Spectroscopic Analysis of 3-Isopropoxybenzaldehyde.



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Integration of Spectroscopic Data for Structural Confirmation.

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References

- 1. rsc.org [rsc.org]
- 2. 3-Isopropylbenzaldehyde [webbook.nist.gov]

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